molecular formula C9H11NO3 B8578417 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No. B8578417
M. Wt: 181.19 g/mol
InChI Key: WEMKCIPNUIQYSM-UHFFFAOYSA-N
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Patent
US07119090B2

Procedure details

Dimethylformamide was charged to a 500 mL, 3 neck round bottom flask equipped with mechanical stirring, a thermometer and a dropping funnel and maintained under a nitrogen atmosphere. The flask was cooled to 0° C. and 58.4 mL of phosphorus oxychloride was added dropwise over 80 minutes. Dichloroethane (280 mL) was added and the mixture allowed to warm to room temperature and then cooled to −10° C. 3-(2-methoxycarbonylethyl)-4-methylpyrrole (55.7 g) dissolved in 80 mL dichloroethane was added dropwise over 1 hour and the mixture stirred for another 35 minutes. The mixture was rotary evaporated at <30° C. The fluid residue was poured into 2700 mL of ice-cold 2 N sodium hydroxide solution. The resulting solution was heated to 88° C. over 20 minutes and then maintained at this temperature for an additional 30 minutes. The solution was cooled to ambient temperature and extracted with 200 mL of ethyl ether. The aqueous solution was cooled to 0° C. and acidified to pH 3.5 by slowly adding about 1350 mL of 5 N hydrochloric acid. The yellow precipitate was collected by vacuum filtration, washed four times with 100 mL of water, and dried in a vacuum oven at ambient temperature to give 54.4 g (90.2% yield) of crude 4-(2-carboxyethyl)-2-formyl-3-methylpyrrole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.4 mL
Type
reactant
Reaction Step Two
Quantity
55.7 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.C[O:12][C:13]([CH2:15][CH2:16][C:17]1[C:21]([CH3:22])=[CH:20][NH:19][CH:18]=1)=[O:14]>ClC(Cl)C>[C:13]([CH2:15][CH2:16][C:17]1[C:21]([CH3:22])=[C:20]([CH:3]=[O:4])[NH:19][CH:18]=1)([OH:12])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
58.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
55.7 g
Type
reactant
Smiles
COC(=O)CCC1=CNC=C1C
Name
Quantity
80 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
280 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for another 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
a thermometer and a dropping funnel and maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was rotary evaporated at <30° C
ADDITION
Type
ADDITION
Details
The fluid residue was poured into 2700 mL of ice-cold 2 N sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 88° C. over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL of ethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
by slowly adding about 1350 mL of 5 N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed four times with 100 mL of water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at ambient temperature

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(=O)(O)CCC=1C(=C(NC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.4 g
YIELD: PERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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